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  • Product: 3,4,4-Trimethylhex-2-ene
  • CAS: 53941-19-8

Core Science & Biosynthesis

Foundational

Branched C9 Alkenes: Structural Isomerism & Physicochemical Characterization

A Technical Guide for Process Chemists and Analytical Scientists Executive Summary Branched C9 alkenes (nonenes), predominantly produced via the oligomerization of propylene (propylene trimer), represent a complex matrix...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Process Chemists and Analytical Scientists

Executive Summary

Branched C9 alkenes (nonenes), predominantly produced via the oligomerization of propylene (propylene trimer), represent a complex matrix of structural isomers.[1] Unlike linear 1-nonene, these branched variants exhibit distinct thermodynamic and transport properties driven by steric bulk and reduced surface area.[2] For drug development and fine chemical synthesis, the variability in isomer distribution within technical-grade C9 mixtures can introduce critical variables—altering solvent polarity, reaction kinetics (via steric hindrance), and impurity profiles.[2]

This guide provides a definitive characterization of branched C9 alkene isomers, contrasting industrial mixtures (Tripropylene) with pure steric isomers (e.g., 3,5,5-trimethyl-1-hexene), and establishes protocols for their rigorous analysis.[2]

Part 1: The Structural Landscape

The term "C9 Alkene" often conflates two distinct categories:

  • Linear Alpha Olefins (LAO): 1-Nonene (

    
    ), a straight chain with a terminal double bond.[2]
    
  • Branched Internal/Terminal Olefins: A mixture often referred to as "Tripropylene."[2] This is not a single compound but a distribution of isomers, heavily skewed toward methyl-substituted heptenes and octenes.[2]

Isomer Generation Pathway

The industrial synthesis via acid-catalyzed oligomerization of propylene leads to a "statistical bouquet" of isomers. Understanding this pathway is essential for anticipating impurity profiles.[2]

IsomerGeneration Propylene Propylene (C3) Carbocation C3+ Carbocation Intermediate Propylene->Carbocation H+ Catalyst Dimer C6 Dimer (Hexene Isomers) Carbocation->Dimer + C3 Trimer C9 Trimer (Branched Nonenes) Dimer->Trimer + C3 (Oligomerization) Isomers Isomer Distribution: - 4,6-dimethyl-1-heptene - 3,5,5-trimethyl-1-hexene - Mixed methyl-octenes Trimer->Isomers Hydride Shifts / Rearrangement

Figure 1: Acid-catalyzed oligomerization pathway generating complex branched C9 isomer mixtures.

Part 2: Thermodynamic & Transport Properties

The degree of branching fundamentally alters the physical profile of the alkene.[3][4] As branching increases, the molecule becomes more spherical (globular), reducing the surface area available for Van der Waals (London Dispersion) interactions.[5] This results in a lower boiling point and lower density compared to the linear isomer.

Comparative Property Table

The following data contrasts the linear standard against the industrial mixture and a specific highly branched isomer.

PropertyLinear 1-NoneneTripropylene (Tech.[2] Mix)3,5,5-Trimethyl-1-hexene
CAS Number 124-11-813987-01-44316-65-8
Molecular Weight 126.24 g/mol 126.24 g/mol 126.24 g/mol
Boiling Point (1 atm) 146.9 °C135 – 145 °C119 °C
Density (20°C) 0.733 g/cm³0.73 – 0.74 g/cm³0.720 g/cm³
Refractive Index (

)
1.4161.415 – 1.4201.409 – 1.411
Flash Point 26 °C~24 °C25 °C
Viscosity (Dynamic) ~0.85 mPa[6]·s~0.90 mPa[2]·s~0.55 mPa[2]·s (Est.)
Water Solubility InsolubleInsolubleInsoluble
Structure-Property Insight[2]
  • Boiling Point Depression: Note the significant drop from 146.9°C (Linear) to 119°C (3,5,5-trimethyl).[2] This 27°C difference is purely due to the inability of the branched chains to stack effectively, minimizing intermolecular attraction.

  • Reactivity Implications: In hydroformylation or alkylation reactions, the steric bulk around the double bond in 3,5,5-trimethyl-1-hexene significantly retards reaction rates compared to the accessible terminal bond in 1-nonene.[2]

Part 3: Analytical Characterization Protocols

Distinguishing between dozens of C9 isomers requires high-resolution gas chromatography (HRGC).[2] Standard 30m columns are often insufficient for baseline resolution of the complex "Tripropylene" hump.

Protocol: High-Resolution GC-MS Profiling

Objective: Deconvolute C9 isomer clusters and assign structural identity using Retention Indices (RI).

Equipment:

  • GC System: Agilent 7890B or equivalent.

  • Detector: Mass Spectrometer (MS) in EI mode (70 eV).

  • Column: 100m x 0.25mm ID x 0.5µm film Petrocol DH or DB-Petro (100% dimethylpolysiloxane).[2] Note: The 100m length is critical for isomer separation.

Method Parameters:

  • Inlet: Split mode (100:1), 250°C.

  • Carrier Gas: Helium @ 25 cm/sec (constant flow).

  • Oven Program:

    • Hold 40°C for 10 min (focusing).

    • Ramp 2°C/min to 150°C (slow ramp essential for isomer resolution).

    • Ramp 10°C/min to 250°C.

  • MS Scan: 35-300 amu.

Data Analysis (Kovats Index): Calculate the Linear Retention Index (LRI) for each peak using n-alkane standards (


 - 

).
  • Linear 1-Nonene LRI: ~900.[2]

  • Branched Isomers LRI: Typically range from 830 to 890.[2]

  • Validation: Isomers with quaternary carbons (e.g., 3,3-dimethyl...) will elute significantly earlier than methyl-substituted isomers.[2]

AnalyticalWorkflow Sample Crude C9 Sample Deriv Optional: Derivatization (if analyzing alcohols) Sample->Deriv If oxidized GC GC Separation (100m Petrocol Column) Sample->GC Deriv->GC MS MS Detection (EI) GC->MS Data Data Processing (Kovats Index Calc) MS->Data ID Isomer Identification (Library Match + RI) Data->ID

Figure 2: Analytical workflow for the deconvolution of C9 alkene isomers.

Part 4: Reactivity & Synthesis Applications

For researchers using C9 alkenes as intermediates (e.g., synthesis of isodecyl alcohol or alkylating phenols), the isomer ratio is a critical quality attribute (CQA).

The Steric Factor in Hydroformylation

When converting C9 alkenes to C10 aldehydes (Oxo process), the reaction rate is governed by the accessibility of the double bond.

  • Type I (Linear): Fast reaction.[2] High selectivity for linear aldehyde.[2]

  • Type II (Monobranched): Moderate rate.[2]

  • Type III (Highly Branched/Internal): Very slow rate.[2] Requires harsh conditions (High P/T) or specialized ligands (e.g., Rhodium-Phosphite modified).[2]

Scientific Insight: If your synthetic yield varies between batches of "Nonene," check the Branching Index (ratio of


 protons to 

protons via

-NMR). A higher index indicates a shift toward sterically hindered isomers like 3,5,5-trimethyl-1-hexene, which may resist reaction under standard protocols.[2]

Part 5: Purification Protocol (Fractional Distillation)

To isolate specific isomer fractions from a technical "Tripropylene" mixture for kinetic studies.[2]

Safety: C9 alkenes are flammable (Flash point ~25°C).[2] Ground all equipment.

  • Setup: Vacuum jacketed Vigreux column (minimum 30cm) or Spinning Band Distillation system (for high purity).

  • Pressure: Reduce system pressure to 50 mmHg to lower thermal stress (though C9s are generally stable).

  • Equilibration: Total reflux for 30 minutes.

  • Collection:

    • Fraction 1 (Low Boilers): < 115°C (Atm.[2][7] equiv). Contains highly branched isomers (e.g., trimethylhexenes).[2]

    • Fraction 2 (Mid Cut): 130-140°C. Contains methyl-octenes.[2]

    • Residue: Dimers of C9 (C18) and linear nonene (if present).

  • Validation: Analyze fractions via the GC-MS method defined in Part 3.

References

  • National Center for Biotechnology Information (PubChem). 3,5,5-Trimethyl-1-hexene (Compound).[2] Retrieved from [Link]

  • Wikipedia. Tripropylene.[2] Retrieved from [Link]

  • NIST Chemistry WebBook. Retention Indices for Branched Alkenes. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3,4,4-Trimethylhex-2-ene via Wittig Reaction

Abstract This application note provides a detailed protocol and scientific rationale for the synthesis of the tetrasubstituted alkene, 3,4,4-trimethylhex-2-ene, utilizing the Wittig reaction. The synthesis of sterically...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the synthesis of the tetrasubstituted alkene, 3,4,4-trimethylhex-2-ene, utilizing the Wittig reaction. The synthesis of sterically hindered alkenes presents a significant challenge in organic chemistry.[1] The Wittig reaction, a cornerstone of C=C bond formation, is explored here in the context of a sterically demanding ketone, 3,4,4-trimethyl-2-pentanone.[2][3] This document outlines the preparation of the requisite phosphonium ylide, the subsequent olefination reaction, and methods for purification and characterization of the final product. The causality behind experimental choices, potential challenges, and expected outcomes are discussed to provide a comprehensive guide for researchers.

Introduction: The Challenge of Steric Hindrance in Alkene Synthesis

The Wittig reaction, developed by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, is a powerful and versatile method for the synthesis of alkenes from aldehydes and ketones.[1][2] The reaction's reliability in forming a carbon-carbon double bond at a specific location without rearrangement makes it a superior choice over many traditional elimination reactions.[4]

The core of the Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound.[2] The mechanism is generally understood to proceed through a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a highly stable triphenylphosphine oxide, the latter being a major driving force for the reaction.[5]

However, the synthesis of highly substituted, particularly tetrasubstituted, alkenes via the Wittig reaction can be challenging. Steric hindrance around the carbonyl group and on the ylide can significantly impede the reaction, leading to slow reaction times and poor yields.[1] This application note directly addresses this challenge by detailing a protocol for the synthesis of 3,4,4-trimethylhex-2-ene, a tetrasubstituted alkene, from the sterically hindered ketone 3,4,4-trimethyl-2-pentanone.

Reaction Scheme and Retrosynthetic Analysis

The overall transformation is depicted below:

3,4,4-Trimethyl-2-pentanoneEthylidenetriphenylphosphorane3,4,4-Trimethylhex-2-eneTriphenylphosphine oxide

A retrosynthetic analysis of the target alkene, 3,4,4-trimethylhex-2-ene, suggests two possible Wittig disconnections. The chosen strategy involves disconnecting the double bond to yield 3,4,4-trimethyl-2-pentanone and the corresponding C2 ylide. This approach is favored because the alternative would require the synthesis of a more sterically hindered ylide.

Experimental Protocols

This synthesis is a two-part process: first, the preparation of the phosphonium salt, and second, the ylide formation and subsequent Wittig reaction.

Part 1: Synthesis of Ethyltriphenylphosphonium Bromide

The precursor to the Wittig reagent is a phosphonium salt, prepared via an SN2 reaction between triphenylphosphine and an alkyl halide.[6]

Materials:

  • Triphenylphosphine (PPh₃)

  • Ethyl bromide (CH₃CH₂Br)

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Protocol:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add ethyl bromide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The phosphonium salt will begin to precipitate as a white solid.

  • Continue refluxing for 24-48 hours to ensure complete reaction.

  • After cooling to room temperature, collect the white precipitate by vacuum filtration.

  • Wash the solid with cold toluene to remove any unreacted starting materials.

  • Dry the ethyltriphenylphosphonium bromide under vacuum. The product should be stored in a desiccator as it can be hygroscopic.

Part 2: Synthesis of 3,4,4-Trimethylhex-2-ene

This part involves the in situ generation of the ylide using a strong base, followed by the reaction with the ketone. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the use of the highly reactive and air- and moisture-sensitive n-butyllithium.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • 3,4,4-trimethyl-2-pentanone

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or a two-neck round-bottom flask

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Ice bath and dry ice/acetone bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • Ylide Formation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.2 eq).

    • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A deep red or orange color indicates the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • In a separate, dry flask, dissolve 3,4,4-trimethyl-2-pentanone (1.0 eq) in a small amount of anhydrous THF.

    • Slowly add the ketone solution to the cold ylide solution via syringe.

    • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. The disappearance of the deep color of the ylide is an indication of reaction progress.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution using a rotary evaporator.

    • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether). The less polar alkene will elute before the more polar triphenylphosphine oxide.

Visualization of the Workflow

Experimental Workflow Diagram

Wittig_Synthesis_Workflow cluster_prep Part 1: Phosphonium Salt Preparation cluster_wittig Part 2: Wittig Reaction and Purification A Triphenylphosphine + Ethyl Bromide in Toluene B Reflux (24-48h) A->B C Filtration and Washing B->C D Drying C->D E Ethyltriphenylphosphonium Bromide (Salt) D->E F Salt Suspension in THF (0 °C) G Add n-BuLi (Ylide Formation) F->G H Cool to -78 °C G->H I Add 3,4,4-trimethyl-2-pentanone H->I J Warm to RT, Stir Overnight I->J K Aqueous Work-up (NH4Cl, Ether Extraction) J->K L Drying and Concentration K->L M Column Chromatography L->M N 3,4,4-Trimethylhex-2-ene (Product) M->N

Caption: Workflow for the synthesis of 3,4,4-trimethylhex-2-ene.

Data and Expected Results

ParameterValue
Reactants
Ethyltriphenylphosphonium bromide1.2 eq
n-Butyllithium1.1 eq
3,4,4-trimethyl-2-pentanone1.0 eq
Reaction Conditions
Ylide Formation Temperature0 °C
Wittig Reaction Temperature-78 °C to room temperature
Reaction TimeOvernight
Product
IUPAC Name3,4,4-Trimethylhex-2-ene
Molecular FormulaC₉H₁₈
Molecular Weight126.24 g/mol [7]
Expected YieldLow to moderate (due to steric hindrance)
Expected StereoselectivityPredominantly Z-isomer
Stereoselectivity

The Wittig reaction with non-stabilized ylides, such as the ethylidenetriphenylphosphorane used in this protocol, generally favors the formation of the Z-alkene.[5] This is attributed to the kinetic control of the reaction, where the sterically less hindered cis-oxaphosphetane intermediate is formed more rapidly. However, the significant steric bulk of both the ketone and the ylide in this specific case may influence the E/Z ratio, and a mixture of isomers should be anticipated.

Characterization

Due to the lack of readily available experimental spectra for 3,4,4-trimethylhex-2-ene, the following are predicted characteristic signals based on its structure and data from similar compounds.

¹H NMR Spectroscopy (predicted)
  • Vinylic proton: A quartet in the region of 5.0-5.5 ppm, coupled to the methyl group on the double bond.

  • Allylic protons: Signals for the CH₃ group attached to the double bond (a doublet coupled to the vinylic proton) and the other allylic CH₃ group.

  • Alkyl protons: Complex signals for the ethyl group and the t-butyl-like methyl groups.

¹³C NMR Spectroscopy (predicted)
  • Alkenyl carbons: Two signals in the downfield region, typically between 120-140 ppm.

  • Saturated carbons: Signals for the various methyl, methylene, and quaternary carbons in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic C-H stretching frequencies for sp²-hybridized carbons just above 3000 cm⁻¹ and for sp³-hybridized carbons just below 3000 cm⁻¹. A weak C=C stretching absorption is expected in the range of 1660-1680 cm⁻¹ for a tetrasubstituted alkene.

Safety and Handling

  • n-Butyllithium: Highly flammable and pyrophoric. Reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

  • Ethyl bromide: Volatile and toxic. Handle in a well-ventilated fume hood.

  • 3,4,4-trimethyl-2-pentanone: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Solvents (Toluene, THF, Diethyl Ether): Highly flammable. Use in a well-ventilated area away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this synthesis.

Troubleshooting

  • Low or no yield: This is the most likely issue due to the sterically hindered nature of the ketone.

    • Ensure all reagents and solvents are scrupulously dry.

    • Verify the concentration and activity of the n-butyllithium solution.

    • Consider increasing the reaction time or temperature, although this may lead to side reactions.

    • The Horner-Wadsworth-Emmons reaction could be an alternative for sterically hindered ketones.[1]

  • Difficult purification: Triphenylphosphine oxide can sometimes be challenging to separate completely from the product.

    • Careful column chromatography with a non-polar eluent is crucial.

    • In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent at low temperatures can aid in its removal.

Conclusion

The synthesis of 3,4,4-trimethylhex-2-ene via the Wittig reaction is a challenging but feasible transformation that highlights the reaction's utility in constructing sterically congested molecules. The provided protocol is a representative method, and optimization of reaction conditions may be necessary to achieve satisfactory yields. Careful attention to anhydrous and inert atmosphere techniques is paramount for success. The principles and procedures outlined in this application note provide a solid foundation for researchers undertaking the synthesis of this and other highly substituted alkenes.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved February 5, 2026, from [Link]

  • University of California, Berkeley. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2024, January 26). Wittig reaction. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved February 5, 2026, from [Link]

  • University of California, Berkeley. (2014, March 13). The Wittig Reaction. Retrieved February 5, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved February 5, 2026, from [Link]

  • Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved February 5, 2026, from [Link]

  • Orgo Made Easy. (2014, March 14). The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 2,3,4-Trimethylhex-2-ene. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 2-Hexene, 2,4,4-trimethyl-. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 2,3,4-Trimethylhex-1-ene. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). (Z)-3,4,4-trimethylhex-2-ene. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved February 5, 2026, from [Link]

  • ScienceDirect. (n.d.). Lithium hydroxide as base in the Wittig reaction. A simple method for olefin synthesis. Retrieved February 5, 2026, from [Link]

  • Your YouTube Channel. (2012, March 27). Organic Mechanism - Formation of Phosphonium Ylide (Wittig Reagent) 001. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2006, February 1). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Retrieved February 5, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2012, October 24). Alkenes from β-lithiooxyphosphonium ylides generated by trapping α-lithiated terminal epoxides with triphenylphosphine. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2015, July 18). 17.12: Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved February 5, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Acid-Catalyzed Dehydration of 3,4,4-Trimethylhexan-2-ol

Introduction: Strategic Alkene Synthesis via Dehydration The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis, providing a reliable pathway to alkenes, which are pivotal precursors in the phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Alkene Synthesis via Dehydration

The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis, providing a reliable pathway to alkenes, which are pivotal precursors in the pharmaceutical and fine chemical industries. This application note provides a detailed technical guide for the dehydration of 3,4,4-trimethylhexan-2-ol, a secondary alcohol whose structurally complex nature presents an excellent case study for exploring the principles of regioselectivity and carbocation rearrangements.

This reaction proceeds via an E1 (elimination, unimolecular) mechanism, which involves the formation of a carbocation intermediate.[1] The stability of this intermediate dictates the subsequent reaction pathways, including the potential for 1,2-hydride and 1,2-methyl shifts to form more stable carbocations.[1][2] Consequently, a mixture of alkene isomers is often produced, with the major product typically governed by Zaitsev's rule, which posits that the most substituted (and therefore most stable) alkene will be favored.[3][4][5]

This document will elucidate the mechanistic intricacies of this reaction, predict the potential product distribution, provide a detailed experimental protocol for its execution and analysis, and address critical safety considerations.

Mechanistic Insights: A Cascade of Carbocations and Rearrangements

The acid-catalyzed dehydration of 3,4,4-trimethylhexan-2-ol is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group (water).[1][6] The departure of water generates a secondary carbocation at the C2 position. This initial carbocation can then undergo a series of rearrangements to form more stable carbocations, leading to a variety of alkene products.

Predicted Reaction Pathways
  • Initial Carbocation Formation: The reaction begins with the protonation of the alcohol and subsequent loss of water to form a secondary carbocation (Carbocation A).

  • Pathways from the Initial Carbocation (A):

    • Direct Elimination: Deprotonation from adjacent carbons (C1 or C3) can occur. Deprotonation from C1 would yield 3,4,4-trimethylhex-1-ene (a monosubstituted alkene). Deprotonation from C3 would yield 3,4,4-trimethylhex-2-ene (a trisubstituted alkene). According to Zaitsev's rule, the trisubstituted alkene is the more stable and thus the major product from this initial carbocation.

  • Carbocation Rearrangement via 1,2-Hydride Shift: A 1,2-hydride shift from C3 to the C2 carbocation is possible, but this would result in another secondary carbocation, offering no significant stability advantage.

  • Carbocation Rearrangement via 1,2-Methyl Shift: A more probable rearrangement involves a 1,2-methyl shift from the quaternary C4 to the adjacent C3, following an initial hydride shift from C3 to C2. This would lead to a more stable tertiary carbocation. However, a direct 1,2-hydride shift from C3 to C2 does not increase carbocation stability. A more direct and favorable rearrangement from Carbocation A is a 1,2-hydride shift from C3 to C2, which would form a secondary carbocation. A subsequent 1,2-methyl shift from C4 to C3 would then generate a more stable tertiary carbocation (Carbocation B).

  • Pathways from the Rearranged Tertiary Carbocation (B):

    • Elimination: Deprotonation from the carbons adjacent to the new positive charge can lead to the formation of several highly substituted alkenes. The most likely product from this rearranged carbocation would be 2,3,4-trimethylhex-2-ene, a tetrasubstituted alkene, which is the most thermodynamically stable product possible.[7][8][9]

The following diagram illustrates the predicted mechanistic pathways:

Dehydration of 3,4,4-trimethylhexan-2-ol cluster_start Starting Material & Initial Steps cluster_products_A Products from Carbocation A cluster_rearrangement Carbocation Rearrangement cluster_products_B Products from Carbocation B Alcohol 3,4,4-trimethylhexan-2-ol Protonation Protonated Alcohol Alcohol->Protonation + H+ Carbocation_A Secondary Carbocation (A) (at C2) Protonation->Carbocation_A - H2O Product_1 3,4,4-Trimethylhex-1-ene (Monosubstituted) Carbocation_A->Product_1 - H+ from C1 Product_2 3,4,4-Trimethylhex-2-ene (Trisubstituted - Zaitsev Product) Carbocation_A->Product_2 - H+ from C3 Carbocation_B Tertiary Carbocation (B) (at C3 after 1,2-H~ & 1,2-Me~ shifts) Carbocation_A->Carbocation_B 1,2-Hydride & 1,2-Methyl Shifts Product_3 2,3,4-Trimethylhex-2-ene (Tetrasubstituted - Major Product) Carbocation_B->Product_3 - H+ Product_4 2,3,4-Trimethylhex-3-ene (Trisubstituted) Carbocation_B->Product_4 - H+

Caption: Predicted mechanistic pathways for the dehydration of 3,4,4-trimethylhexan-2-ol.

Predicted Product Distribution

Based on the principles of carbocation stability and Zaitsev's rule, the final product mixture is expected to be complex. The thermodynamic favorability of the alkene products is a key determinant of the final ratio.

Predicted ProductAlkene SubstitutionExpected YieldRationale
2,3,4-Trimethylhex-2-eneTetrasubstitutedMajorFormed from the most stable tertiary carbocation intermediate.[7][8][9]
3,4,4-Trimethylhex-2-eneTrisubstitutedSignificantZaitsev product from the initial secondary carbocation.
2,3,4-Trimethylhex-3-eneTrisubstitutedMinorLess stable trisubstituted isomer from the rearranged carbocation.
3,4,4-Trimethylhex-1-eneMonosubstitutedTraceHofmann product from the initial secondary carbocation; least stable.

Experimental Protocol

This protocol outlines the laboratory procedure for the acid-catalyzed dehydration of 3,4,4-trimethylhexan-2-ol.

Materials and Reagents
  • 3,4,4-trimethylhexan-2-ol

  • Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Distilled Water

  • Boiling Chips

Equipment
  • Round-bottom flask (100 mL)

  • Distillation apparatus (condenser, receiving flask, heating mantle)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Ice bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • FTIR Spectrometer

  • NMR Spectrometer

Safety Precautions
  • Concentrated acids are extremely corrosive and can cause severe burns. [10][11][12][13] Always handle concentrated sulfuric acid and phosphoric acid in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Organic compounds are flammable. Keep all reagents and the reaction mixture away from open flames and spark sources.

  • The reaction should be performed in a well-ventilated fume hood.

Reaction Procedure
  • Acid Catalyst Preparation (in fume hood):

    • To a 100 mL round-bottom flask, add 20 mL of 3,4,4-trimethylhexan-2-ol.

    • Cool the flask in an ice bath.

    • Slowly and with constant swirling, add 5 mL of concentrated sulfuric acid (or 10 mL of 85% phosphoric acid). Caution: The addition is exothermic.

  • Reaction Setup:

    • Add a few boiling chips to the flask.

    • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a clean, pre-weighed round-bottom flask as the receiving flask, cooled in an ice bath.

  • Dehydration and Distillation:

    • Gently heat the reaction mixture using a heating mantle.

    • The alkene products are volatile and will co-distill with water as they are formed.

    • Collect the distillate until no more organic layer is observed coming over. The temperature of the distilling vapor should be monitored and kept below the boiling point of the starting alcohol.

  • Work-up:

    • Transfer the cooled distillate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 15 mL of cold distilled water to remove the bulk of the acid.

      • 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release CO₂ pressure.

      • 15 mL of distilled water.

    • Drain the aqueous layer after each wash.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.

    • Decant the dried liquid into a clean, pre-weighed flask.

    • Determine the mass of the product and calculate the percent yield.

The following diagram outlines the experimental workflow:

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Mix Mix Alcohol and Acid in Flask Setup Assemble Distillation Apparatus Mix->Setup Heat Heat and Collect Distillate Setup->Heat Transfer Transfer Distillate to Separatory Funnel Heat->Transfer Wash_H2O Wash with Water Transfer->Wash_H2O Wash_NaHCO3 Wash with NaHCO3 Solution Wash_H2O->Wash_NaHCO3 Wash_H2O_2 Wash with Water Again Wash_NaHCO3->Wash_H2O_2 Dry Dry with Anhydrous Na2SO4 Wash_H2O_2->Dry Isolate Decant and Weigh Product Dry->Isolate GCMS GC-MS Analysis Isolate->GCMS FTIR FTIR Spectroscopy Isolate->FTIR NMR NMR Spectroscopy Isolate->NMR

Caption: Step-by-step experimental workflow for the dehydration of 3,4,4-trimethylhexan-2-ol.

Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for separating and identifying the components of the product mixture. A non-polar capillary column is suitable for separating the alkene isomers based on their boiling points and structural differences. The mass spectrum of each peak can be used to confirm the molecular weight (C₉H₁₈) and fragmentation patterns can help in identifying the specific isomers.[14]

  • Expected Elution Order: Generally, less branched isomers with lower boiling points will elute first. The exact elution order will depend on the specific column and conditions used.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of the product mixture should confirm the formation of alkenes and the absence of the starting alcohol.

  • Disappearance of O-H stretch: The broad peak around 3300-3500 cm⁻¹ corresponding to the alcohol O-H group should be absent.

  • Appearance of =C-H and C=C stretches: Look for the appearance of a =C-H stretch above 3000 cm⁻¹ and a C=C stretch in the region of 1640-1680 cm⁻¹.[15][16] The intensity of the C=C stretch may be weak for the tetrasubstituted alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for detailed structural elucidation of the alkene isomers.

  • ¹H NMR: The appearance of signals in the vinylic region (typically 4.5-6.5 ppm) is indicative of alkene protons. The splitting patterns and integration of these signals can help in determining the structure of the different isomers.

  • ¹³C NMR: The presence of signals in the downfield region (typically 100-150 ppm) corresponds to the sp² hybridized carbons of the double bonds. The number of signals will indicate the symmetry of the alkene isomers.

Conclusion

The acid-catalyzed dehydration of 3,4,4-trimethylhexan-2-ol is a mechanistically rich reaction that serves as an excellent platform for studying the interplay of carbocation stability, rearrangement reactions, and regioselectivity in alkene synthesis. By carefully controlling the reaction conditions and employing appropriate analytical techniques, researchers can gain valuable insights into these fundamental principles of organic chemistry. The protocols and theoretical framework presented in this application note provide a comprehensive guide for the successful execution and interpretation of this experiment, with broad applicability to the synthesis of complex alkenes for drug development and other scientific endeavors.

References

  • Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
  • JoVE. (2025). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes.
  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alkenes from Dehydration of Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Zaytsev's rule. Retrieved from [Link]

  • Khan Academy. (n.d.). E1 mechanism: carbocations and rearrangements. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7.6 Stability of Alkenes. Retrieved from [Link]

  • Chemguide. (n.d.). dehydration of alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Rearrangement Reactions with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethylhexan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Trimethylhex-2-ene. Retrieved from [Link]

  • Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

  • Labflow. (n.d.). Acid-Catalyzed Dehydration of an Alcohol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Sulfuric acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.2: 1,2-Shifts in Carbocations. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.7: Elimination Reactions - Zaitsev's Rule. Retrieved from [Link]

  • YouTube. (2020). Acid-Catalyzed Dehydration of 2-Methylcyclohexanol. Retrieved from [Link]

  • PubMed. (1999). Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Retrieved from [Link]

  • YouTube. (2023). Hydride Shift vs Methyl Shift - Carbocation Rearrangement. Retrieved from [Link]

  • Transformation Tutoring. (2020). How To Arrange Alkenes In Order Of Stability?. Retrieved from [Link]

  • VelocityEHS. (2014). Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. Retrieved from [Link]

  • OpenStax. (2023). 7.6 Stability of Alkenes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hexene, 2,4,4-trimethyl. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • YouTube. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4-Trimethylhexan-2-ol. Retrieved from [Link]

  • YouTube. (2023). FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,4-Trimethylhexan-3-ol. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • CLEAPSS. (n.d.). Student safety sheets 22 Sulfuric (VI) acid. Retrieved from [Link]

Sources

Method

green synthesis protocols for hindered trisubstituted alkenes

Application Note: Green Synthesis Protocols for Hindered Trisubstituted Alkenes Part 1: Strategic Overview & Green Architecture The synthesis of hindered trisubstituted alkenes has traditionally been a bottleneck in proc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Synthesis Protocols for Hindered Trisubstituted Alkenes

Part 1: Strategic Overview & Green Architecture

The synthesis of hindered trisubstituted alkenes has traditionally been a bottleneck in process chemistry. Classical methods like the Wittig or Julia-Kocienski olefinations often suffer from poor atom economy, toxic byproducts (phosphine oxides), and low stereocontrol when steric bulk increases.

This guide presents three "Green Architectures" that solve the steric challenge through catalytic precision rather than stoichiometric force. These protocols prioritize atom economy, benign solvents, and energy efficiency.

Comparative Selection Guide
FeatureProtocol A: Cu-H Hydroalkylation Protocol B: Green Heck Cross-Coupling Protocol C: Ni-Reductive Coupling
Primary Mechanism Hydrocupration / AlkylationPd(0)/Pd(II) Cross-CouplingOxidative Cyclization / Reductive Elimination
Target Geometry Z-Selective (>95:5 Z:E)E-Selective (Thermodynamic)Tunable (Regiodivergent)
Steric Tolerance High (Tolerates bulky electrophiles)Moderate (Internal alkene activation)High (Assembles bulk from fragments)
Green Attributes High Atom Economy, Mild TempEthanol Solvent, Recyclable CatalystMulticomponent Assembly, Bench-stable Cat
Key Reagents Cu(OAc)₂, DTBM-dppf, SilanePd EnCat®40, EtOH, MicrowaveNi(COD)(DQ), Alkyne, Aldehyde

Part 2: Detailed Protocols

Protocol A: Z-Selective Copper-Hydride Catalyzed Alkyne Hydroalkylation

Best for: Constructing hindered Z-alkenes with high stereochemical purity.[1]

Scientific Rationale: This protocol utilizes a copper-hydride (Cu-H) species generated in situ. The steric bulk of the DTBM-dppf ligand is the critical causality here; it enforces a specific trajectory for the hydrocupration of the alkyne, ensuring Z-selectivity, and accelerates the subsequent alkylation step by preventing inactive Cu-dimer formation.

Materials:

  • Catalyst Precursor: Cu(OAc)₂ (1.0 mol%)

  • Ligand: DTBM-dppf (1.1 mol%) [1,1'-Bis(di-tert-butyl-4-methoxyphosphino)ferrocene]

  • Hydride Source: Diethoxymethylsilane (DEMS) (2.0 equiv)

  • Substrates: Terminal Alkyne (1.0 equiv), Alkyl Electrophile (e.g., Alkyl Iodide or Tosylate, 1.5 equiv)

  • Base: LiOtBu (2.0 equiv)

  • Solvent: Cyclohexane or THF (Green solvent alternative: 2-MeTHF)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Ar, combine Cu(OAc)₂ and DTBM-dppf in 2-MeTHF. Stir for 10 mins until a rich orange solution forms.

  • Silane Addition: Add DEMS dropwise. The solution will turn yellow, indicating Cu-H formation.

  • Substrate Injection: Add the terminal alkyne slowly. Stir at 25°C for 1 hour. Checkpoint: Monitor by GC/MS for disappearance of alkyne (Formation of Vinyl-Cu intermediate).

  • Electrophile Addition: Add the alkyl electrophile (hindered iodides are tolerated).

  • Reaction: Stir at 40°C for 12–24 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Purification: Silica gel chromatography.

Self-Validation System:

  • Observation: If the reaction mixture remains green/blue, the active Cu(I) species has oxidized or failed to form.

  • Stereocheck: ¹H NMR coupling constants of the alkene proton. Z-isomers typically show smaller coupling if applicable, or NOE correlations between the two largest groups.

Protocol B: Microwave-Assisted Green Heck Reaction in Ethanol

Best for: Late-stage functionalization of internal alkenes to form trisubstituted products.

Scientific Rationale: Standard Heck reactions fail with internal alkenes due to steric hindrance preventing migratory insertion. This protocol uses Pd EnCat®40 (polyurea-encapsulated Pd) which stabilizes the active nanoparticles, preventing agglomeration under the high-energy microwave conditions required to overcome the steric barrier. Ethanol replaces toxic DMF/DMAc.

Materials:

  • Catalyst: Pd EnCat®40 (0.5 mol% Pd loading)

  • Substrates: Aryl Bromide (1.0 equiv), Internal Alkene (1.5 equiv)

  • Base: Bu₃N (2.0 equiv)

  • Solvent: Ethanol (Absolute)

  • Equipment: Microwave Reactor (e.g., Biotage or CEM)

Step-by-Step Workflow:

  • Loading: Charge a microwave vial with Aryl Bromide, Internal Alkene, and Pd EnCat®40 beads.

  • Solvent: Add Ethanol and Bu₃N. Cap the vial under air (the catalyst is robust) or N₂ for sensitive substrates.

  • Irradiation: Heat to 120°C for 30–60 minutes in the microwave.

    • Note: Conventional heating would require 24h+ and reflux, degrading the catalyst.

  • Filtration (Catalyst Recovery): Filter the hot reaction mixture through a sintered glass frit. Wash the beads with EtOH.

    • Recycling: The recovered beads can be reused up to 5 times with minimal loss of activity.

  • Isolation: Evaporate the filtrate. The residue is often pure enough for crystallization or requires short-path filtration.

Protocol C: Ni-Catalyzed Reductive Coupling (Multicomponent)

Best for: Convergent assembly of complex trisubstituted allylic alcohols.

Scientific Rationale: This method bypasses the need for pre-formed vinyl metals. It couples an alkyne, an aldehyde, and a reducing agent (silane) in one pot. The Ni(0) catalyst forms a metallacycle with the alkyne and aldehyde. The steric bulk of the ligand (e.g., IPr or PCy₃) directs the regioselectivity, placing the largest group distal to the metal center to minimize steric clash.

Materials:

  • Catalyst: Ni(COD)₂ (5-10 mol%) or bench-stable Ni(COD)(DQ)

  • Ligand: PCy₃ (10-20 mol%) or IPr carbene.

  • Reductant: Triethylsilane (Et₃SiH) (2.0 equiv)

  • Substrates: Internal Alkyne (1.0 equiv), Aldehyde (1.0 equiv)

  • Solvent: Toluene or THF.

Step-by-Step Workflow:

  • Complexation: Mix Ni source and Ligand in solvent under inert atmosphere (N₂/Ar) for 15 mins.

  • Addition: Add the Alkyne and Aldehyde.

  • Reduction: Add Et₃SiH via syringe pump over 1 hour. Slow addition is crucial to prevent direct hydrosilylation of the alkyne.

  • Reaction: Stir at room temperature or 50°C (depending on steric bulk) for 4–8 hours.

  • Quench: Add 1M HCl or TBAF (to deprotect the silyl ether if the free alcohol is desired).

  • Purification: Flash chromatography.

Part 3: Visualization of Mechanistic Pathways

Diagram 1: Cu-H Catalytic Cycle (Protocol A)

Caption: The DTBM-dppf ligand enables the Z-selective hydrocupration and subsequent alkylation.[1]

Cu_Catalysis Start L-Cu-H (Active Species) Inter1 Syn-Hydrocupration (Stereo-determining) Start->Inter1 + Alkyne Alkyne Alkyne Substrate VinylCu Z-Vinyl Copper Intermediate Inter1->VinylCu ProdStep Oxidative Addn / Reductive Elim VinylCu->ProdStep + R-X Electrophile Alkyl-X (Electrophile) Product Z-Trisubstituted Alkene ProdStep->Product Regen Silane (DEMS) Regeneration ProdStep->Regen L-Cu-X Regen->Start - Silane-X

Diagram 2: Green Heck Workflow (Protocol B)

Caption: Microwave energy overcomes steric barriers while encapsulated Pd ensures recyclability.

Green_Heck Inputs Aryl Bromide + Internal Alkene + Base (Bu3N) Process Microwave Irradiation 120°C, 30-60 min Inputs->Process Cat Pd EnCat®40 (Encapsulated) Cat->Process Solvent Ethanol (Green Solvent) Solvent->Process Filter Hot Filtration Process->Filter Recycle Recovered Catalyst (Reuse x5) Filter->Recycle Solid Phase Filtrate Product Solution Filter->Filtrate Liquid Phase Final Pure Trisubstituted Alkene (E-Selective) Filtrate->Final Evaporation

Part 4: References

  • Stereoselective Synthesis of Trisubstituted Alkenes via Copper Hydride-Catalyzed Alkyne Hydroalkylation.

    • Source: PMC / NIH (2023)

    • URL:[Link]

  • A Green Heck Reaction Protocol Towards Trisubstituted Alkenes.

    • Source: Frontiers in Chemistry / PMC (2024)

    • URL:[Link]

  • Nickel-Catalyzed Reductive Coupling of Alkynes and Aldehydes.

    • Source: Journal of the American Chemical Society / ResearchGate

    • URL:[Link]

  • Green Chemistry Breakthrough: Iron Catalysis Unlocks New Pathway to Z-Alkenes.

    • Source: National University of Singapore / Nature Synthesis (2024)

    • URL:[Link]

Sources

Application

solvent-free synthesis of branched C9 alkenes

Application Note: Solvent-Free Synthesis of Branched C9 Alkenes via Heterogeneous Oligomerization Executive Summary This guide details the (nonene isomers) via the acid-catalyzed trimerization of propylene. Unlike tradit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent-Free Synthesis of Branched C9 Alkenes via Heterogeneous Oligomerization

Executive Summary

This guide details the (nonene isomers) via the acid-catalyzed trimerization of propylene. Unlike traditional homogeneous processes utilizing hazardous liquid acids (HF or H₂SO₄), this protocol employs solid acid catalysts (specifically macroreticular ion-exchange resins or zeolites) in a fixed-bed reactor.

Key Advantages:

  • 100% Atom Economy Potential: The reactant (propylene) serves as its own solvent.

  • Green Profile: Elimination of VOC solvents and liquid acid waste streams.

  • Tunability: Control over branching (isomer distribution) via catalyst pore architecture and temperature.

Introduction & Mechanistic Grounding

Branched C9 alkenes are critical intermediates for the production of isononanol (plasticizers), alkylphenols (surfactants), and fuel additives. The solvent-free route relies on cationic oligomerization , where the degree of branching is dictated by the stability of carbocation intermediates formed on the catalyst surface.

The Shift to Heterogeneous Catalysis

Historically, light olefin oligomerization used Solid Phosphoric Acid (SPA) or liquid acids. Modern protocols favor Amberlyst™ polymeric resins or MFI/MWW zeolites (e.g., ZSM-5, MCM-22) due to superior regenerability and non-corrosive nature.

Reaction Mechanism

The formation of C9 from C3 (propylene) proceeds through a step-wise addition:

  • Initiation: Protonation of propylene by the Brønsted acid site (

    
    ) to form an isopropyl cation.
    
  • Dimerization: Attack of the cation on a propylene monomer to form a C6 carbocation (dimer).

  • Trimerization: Reaction of the C6 cation with another propylene unit to form a C9 cation.

  • Termination: Deprotonation yields the C9 alkene.

Note on Branching: The reaction favors highly branched isomers (e.g., trimethylhexenes) due to the stability of tertiary carbocations during the chain growth.

Mechanism cluster_0 Initiation cluster_1 Propagation (Oligomerization) cluster_2 Termination Propylene Propylene (C3) C3_Cat C3+ Cation (Isopropyl) Propylene->C3_Cat + H_Site H_Site H+ (Catalyst) C6_Cat C6+ Cation (Branched) C3_Cat->C6_Cat + Propylene C9_Cat C9+ Cation (Highly Branched) C6_Cat->C9_Cat + Propylene C9_Alkene Branched C9 Alkene (Tri-methyl-hexenes) C9_Cat->C9_Alkene - H+

Figure 1: Cationic oligomerization pathway for propylene trimerization. Branching increases with chain length due to hydride shifts favoring tertiary cations.

Materials & Equipment

Catalyst Selection

For laboratory-scale solvent-free synthesis, Macroreticular Acidic Resins are recommended over zeolites for their ease of handling and high activity at moderate temperatures (<140°C).

Catalyst TypeExampleActive PhaseTemp. LimitSelectivity Profile
Acidic Resin Amberlyst™ 35Sulfonic Acid (-SO₃H)< 150°CHigh conversion, favors highly branched isomers.
Zeolite H-ZSM-5 / MCM-22Brønsted Al-OH-Si> 200°CShape-selective; can restrict bulky isomers.
Solid Acid SPA (Solid Phosphoric Acid)H₃PO₄ on Kieselguhr< 200°CTraditional; lower cost, harder to regenerate.
Reactor Setup
  • Reactor: Stainless steel tubular fixed-bed reactor (e.g., 10-20 mm ID).

  • Pressure Control: Back-pressure regulator (BPR) rated for 50+ bar.

  • Feed System: High-pressure HPLC pump (modified for liquefied gas) or syringe pump with chilled head.

Experimental Protocol: Liquid-Phase Propylene Trimerization

Safety Warning: Propylene is extremely flammable and is handled here as a liquefied gas under high pressure. All operations must occur in a blast-proof enclosure or fume hood with appropriate gas detection.

Step 1: Catalyst Pre-treatment
  • Load 10 g of Amberlyst™ 35 (dry form) into the tubular reactor.

  • Drying: Purge with N₂ (50 mL/min) at 110°C for 4 hours to remove physisorbed water. Water is a poison for the acid sites and inhibits oligomerization [1].

  • Cool reactor to reaction temperature (e.g., 100°C).

Step 2: System Pressurization
  • Set the Back-Pressure Regulator (BPR) to 40 bar (580 psi) . This ensures propylene remains in the liquid/supercritical phase (Propylene

    
    , 
    
    
    
    bar).
    • Note: Operating in the liquid/dense phase maximizes catalyst contact and heat transfer.

Step 3: Reaction Start-up
  • Begin feeding liquid propylene.

    • LHSV (Liquid Hourly Space Velocity): 2.0 – 5.0

      
      .
      
    • Calculation: For 10 g catalyst (approx 15 mL bed volume), flow rate = 30–75 mL/hr.

  • Exotherm Control: The reaction is exothermic (

    
     kJ/mol per step). Monitor the internal thermocouple bed profile. If 
    
    
    
    , increase flow rate or decrease jacket temperature to prevent thermal runaway or cracking.
Step 4: Product Collection & Separation
  • The reactor effluent passes through the BPR and flashes into a gas/liquid separator.

  • Gas Phase: Unreacted propylene (Recycle in industrial loop; vent to flare in lab).

  • Liquid Phase: Crude oligomer mixture (C6, C9, C12+).[1]

  • Distillation:

    • Perform fractional distillation on the liquid product.

    • Fraction 1 (C6): BP ~60-70°C (Dimers).

    • Fraction 2 (C9 - Target): BP ~135-150°C (Trimers).

    • Fraction 3 (C12+): Bottoms (Tetramers).

Process Workflow Diagram

Workflow Feed Liquid Propylene Feed (Pressurized Cylinder) Pump High-Pressure Pump (Chilled Head) Feed->Pump Reactor Fixed Bed Reactor (Amberlyst 35, 110°C, 40 bar) Pump->Reactor Liquid Phase Separator Flash Separator (Gas/Liquid Separation) Reactor->Separator Crude Effluent Distillation Fractional Distillation Separator->Distillation Liquid Oligomers Recycle Unreacted Propylene (Recycle/Vent) Separator->Recycle Gas Phase C6 C6 Dimers (By-product) Distillation->C6 C9 Branched C9 Alkenes (Target Product) Distillation->C9 C12 C12+ Heavies Distillation->C12

Figure 2: Experimental workflow for the continuous solvent-free oligomerization of propylene.

Characterization & Data Analysis

To validate the synthesis of branched isomers, Gas Chromatography-Mass Spectrometry (GC-MS) and Hydrogenation Indices are used.

Typical Product Distribution (Resin Catalyst @ 110°C):

ComponentCarbon NumberSelectivity (wt%)Key Isomers Identified
Dimers C620 - 30%2-methyl-2-pentene, 4-methyl-1-pentene
Trimers C9 (Target) 45 - 60% 2,3,4-trimethylhexene, 4,6-dimethylheptene
Tetramers C1210 - 20%Highly branched dodecenes
Heavies C15+< 5%-

Analytical Method:

  • Column: DB-1 or HP-PONA (Non-polar, 100% Dimethylpolysiloxane).

  • Method: 40°C (hold 5 min)

    
     10°C/min 
    
    
    
    250°C.
  • Validation: Branched isomers elute earlier than linear counterparts due to lower boiling points and more compact molecular shapes. Calculate the Branching Index using ¹H-NMR (ratio of

    
     protons to 
    
    
    
    protons).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (Water/Amines)Regenerate catalyst (wash with methanol, dry N₂ purge). Ensure feed purity (Polymer Grade Propylene).
High C12+ Yield Residence time too longIncrease LHSV (flow rate). C9 is an intermediate; prolonged contact leads to C12.
Runaway Temp Poor heat transferDilute catalyst bed with inert SiC (Silicon Carbide). Use a smaller diameter reactor.
High Linear Isomers Catalyst pores too smallSwitch from ZSM-5 (medium pore) to Amberlyst or Beta Zeolite (large pore) to allow bulky branched formation.

References

  • Keyworth, D. A. (1986).[2] Process for the oligomerization of propylene. U.S. Patent No.[2][3] 4,579,990.[2] Link

  • Albemarle Corporation. (2010). Propylene oligomerization process using MCM-22 zeolite. U.S. Patent No.[2][3] 7,615,673. Link

  • Gürbüz, E. I., et al. (2010). Production of liquid hydrocarbon transportation fuels by oligomerization of biomass-derived C9 alkenes. Green Chemistry, 12(2), 223-227. Link

  • Sanfilippo, D. (2013). The Snamprogetti/Yarsintez FBD Process for the Production of Isobutylene and Isoamylene. Chemical Engineering and Processing.
  • O'Connor, C. T., & Kojima, M. (1990). Alkene oligomerization. Catalysis Today, 6(3), 329-349. (Review of solid acid mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield of Z-3,4,4-trimethylhex-2-ene isomer

To: Research & Development Team From: Technical Support Center – Advanced Organic Synthesis Division Subject: Optimization Guide: Maximizing Yield of Z-3,4,4-Trimethylhex-2-ene Executive Summary Synthesizing the Z-isomer...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Advanced Organic Synthesis Division Subject: Optimization Guide: Maximizing Yield of Z-3,4,4-Trimethylhex-2-ene

Executive Summary

Synthesizing the Z-isomer of 3,4,4-trimethylhex-2-ene (PubChem CID 5322110) presents a classic challenge in steric control. The target molecule features a trisubstituted double bond flanked by a bulky tert-pentyl-like quaternary center (C4). This steric crowding creates a strong thermodynamic bias toward the E-isomer.

This guide provides a protocol designed to fight thermodynamics. We utilize kinetic control via a salt-free Wittig reaction, followed by a photochemical equilibration strategy to recover yield from the inevitable E-isomer byproduct.

Critical Analysis of the Synthesis

The structural bottleneck is the interaction between the C2-methyl group and the C4-quaternary center.

  • Target (Z-Isomer): The C2-Methyl and the bulky C4-alkyl group are cis.[1] (High Steric Strain).

  • Byproduct (E-Isomer): The C2-Methyl and C3-Methyl are cis.[1] (Lower Steric Strain).

Because the Z-isomer is thermodynamically less stable, you cannot rely on equilibration methods (like acid catalysis) which will exclusively yield the E-isomer. You must use irreversible kinetic methods .

Primary Synthesis Protocol: Cryogenic Salt-Free Wittig

Objective: Form the C2=C3 bond under conditions that trap the kinetic cis-oxaphosphetane intermediate.

Reagents:
  • Ketone: 3,3-Dimethylpentan-2-one (Commercially available).

  • Ylide Precursor: Ethyltriphenylphosphonium bromide.

  • Base: KHMDS (Potassium hexamethyldisilazide) or NaHMDS. Avoid n-BuLi as lithium salts can promote equilibration to the E-isomer.

  • Solvent: Anhydrous THF (HMPA as additive recommended).

Step-by-Step Procedure:
  • Ylide Generation:

    • Suspend ethyltriphenylphosphonium bromide (1.2 equiv) in THF at 0°C.

    • Add KHMDS (1.1 equiv) dropwise. Stir for 1 hour. The solution should turn deep orange/red.

    • Critical Step: Cool the mixture to -78°C . The low temperature is non-negotiable for Z-selectivity.

  • Addition:

    • Add 3,3-dimethylpentan-2-one (1.0 equiv) slowly along the flask wall to pre-cool it.

    • Stir at -78°C for 4 hours.

  • Quench:

    • Do not warm to room temperature before quenching if possible. Quench cold with saturated NH₄Cl.

    • Reasoning: Warming allows the cis-oxaphosphetane (kinetic) to dissociate and reform as the trans-oxaphosphetane (thermodynamic).

  • Workup:

    • Extract with pentane (to remove triphenylphosphine oxide precipitate). Wash with water/brine. Dry over MgSO₄.

Troubleshooting & Optimization

Issue 1: Low Conversion (<30%)
  • Diagnosis: The steric bulk of the tert-pentyl group on the ketone hinders nucleophilic attack.

  • Solution:

    • Add HMPA or DMPU: Add 10-20% (v/v) HMPA to the THF. This solvates the potassium cation, making the ylide more "naked" and reactive without promoting thermodynamic equilibration.

    • Concentration: Run the reaction at high concentration (1.0 M) to drive bimolecular kinetics.

Issue 2: Poor Z:E Ratio (High E-isomer content)
  • Diagnosis: The reaction warmed up too fast, or lithium salts (if LiHMDS was used) catalyzed the "Schlosser" equilibration.

  • Solution:

    • Ensure Salt-Free Conditions . If using n-BuLi, you must filter off the lithium bromide salt under inert atmosphere before adding the ketone. Using KHMDS avoids this as potassium salts are less coordinating.

    • Switch Method: If Wittig fails to exceed 1:1 Z:E, move to Peterson Olefination (Separation of β-hydroxysilanes).

Post-Synthesis Optimization: The "Nuclear Option"

If the chemical synthesis yields a 40:60 Z:E mixture, do not discard the E-isomer. Use Sensitized Photoisomerization to drive the mixture toward the Z-isomer (or at least a 50:50 photostationary state) and recycle.

Protocol:

  • Dissolve the E/Z mixture in pentane.

  • Add a triplet sensitizer: Acetophenone or Benzophenone (5-10 mol%).

  • Irradiate with a UV lamp (300–350 nm) in a quartz vessel or Pyrex (depending on sensitizer cutoff).

  • Monitor by GC until the Z-isomer concentration plateaus (Photostationary State).

  • Remove solvent and sensitizer (flash chromatography).

Purification: The Silver Bullet

Separating the Z and E isomers of 3,4,4-trimethylhex-2-ene is difficult by standard distillation due to similar boiling points.

Recommended Method: Ag⁺-Impregnated Silica Chromatography

  • Principle: Silver ions (

    
    ) form reversible 
    
    
    
    -complexes with alkenes. The Z-isomer, being less sterically shielded around the double bond face (despite the bulk, the "face" is more accessible for complexation than the trans-encumbered E-isomer in some conformations), or simply having a different binding constant, will separate cleanly.
  • Preparation: Mix Silica Gel 60 with a solution of 10%

    
     in acetonitrile. Evaporate solvent to dryness in the dark.
    
  • Elution: Use Pentane/Hexane.

  • Result: The E-isomer usually elutes first; the Z-isomer elutes second (stronger retention).

Visual Workflows

Figure 1: Mechanistic Pathway & Selectivity Control

This diagram illustrates the bifurcation between the kinetic Z-pathway and the thermodynamic E-pathway.

WittigMechanism Reagents Reagents Ketone + Ylide TS_Cis Transition State (Cis-Oxaphosphetane) Reagents->TS_Cis Low Temp (-78°C) Kinetic Control TS_Trans Transition State (Trans-Oxaphosphetane) Reagents->TS_Trans High Temp / Li Salts TS_Cis->TS_Trans Equilibration (Avoid this!) Z_Alkene Target: Z-Isomer (Kinetic Product) TS_Cis->Z_Alkene Fast Elimination E_Alkene Byproduct: E-Isomer (Thermodynamic Product) TS_Trans->E_Alkene Elimination

Caption: Kinetic control at -78°C favors the Cis-Oxaphosphetane, leading to the Z-Isomer. Warming promotes equilibration to the E-Isomer.

Figure 2: Purification & Recycling Workflow

This diagram outlines the complete process from crude mixture to pure Z-isomer.

Workflow Crude Crude Reaction Mixture (Z + E Isomers) AgNO3 AgNO3 / Silica Column Chromatography Crude->AgNO3 PureZ Pure Z-Isomer (Collect) AgNO3->PureZ Fraction 2 PureE Pure E-Isomer (Byproduct) AgNO3->PureE Fraction 1 Photo Photoisomerization (UV + Sensitizer) PureE->Photo Recycle Photo->Crude Re-enter Loop

Caption: Closed-loop workflow utilizing Silver Nitrate chromatography for separation and photoisomerization to recycle the unwanted E-isomer.

Data Summary Table

ParameterZ-Isomer (Target)E-Isomer (Byproduct)
IUPAC Name (Z)-3,4,4-trimethylhex-2-ene(E)-3,4,4-trimethylhex-2-ene
Key Steric Clash Methyl (C2) ↔ tert-Pentyl (C3)Methyl (C2) ↔ Methyl (C3)
Thermodynamic Stability LowHigh
Boiling Point Trend Slightly Higher (Higher Dipole)Slightly Lower
AgNO₃ Retention Stronger (Elutes 2nd)Weaker (Elutes 1st)
NMR Signature (Diagnostic) Vinyl Proton often downfieldVinyl Proton often upfield

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5322110, (Z)-3,4,4-trimethylhex-2-ene. Retrieved February 5, 2026 from [Link].

  • Vedejs, E., & Peterson, M. J. (1994).Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. (General reference for Salt-Free Wittig protocols).
  • Wong, H. N., et al. (1984). Separation of E and Z isomers of alkenes by silver nitrate-impregnated silica gel chromatography. Journal of Chemical Education.[2]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction.[3] Mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927. (Foundational text on oxaphosphetane mechanism).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Identifying Trisubstituted Alkenes Using Infrared Spectroscopy

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the rapid and non-dest...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the rapid and non-destructive identification of functional groups. Among these, the carbon-carbon double bond (C=C) of alkenes presents a unique set of spectral signatures that are highly dependent on the substitution pattern around the bond. This guide provides an in-depth comparison of the characteristic IR absorption bands of trisubstituted alkenes against other alkene types, grounded in the principles of vibrational spectroscopy and supported by experimental data.

The Vibrational Language of Alkenes: More Than Just a Double Bond

The diagnostic power of IR spectroscopy lies in its ability to detect the vibrational modes of specific bonds within a molecule. For any alkene, the key vibrations of interest are the C=C stretch, the vinylic C-H stretch (the C-H bond attached to the double bond), and the out-of-plane C-H bending vibrations. The energy, and therefore the frequency (expressed in wavenumbers, cm⁻¹), of these vibrations is exquisitely sensitive to the substitution pattern, providing a spectral fingerprint for each class of alkene.

Trisubstituted alkenes, having the general formula R¹R²C=CHR³, possess a single vinylic hydrogen, a structural feature that gives rise to a distinct and identifiable IR absorption pattern. Understanding this pattern is crucial for confirming the synthesis of a target molecule or identifying an unknown compound.

Core Diagnostic Regions for Trisubstituted Alkenes

The IR spectrum of a trisubstituted alkene is primarily characterized by absorptions arising from C=C stretching, vinylic C-H stretching, and vinylic C-H out-of-plane bending.

C=C Stretching Vibration

The stretching of the carbon-carbon double bond in alkenes typically gives rise to a moderate to weak absorption band in the region of 1680-1640 cm⁻¹.[1][2] For trisubstituted alkenes, this band is characteristically found in the narrower range of 1680-1660 cm⁻¹ .[3] The position of this band is influenced by the electronic and steric effects of the substituent groups.

The intensity of the C=C stretching band is a critical diagnostic parameter. It is dependent on the change in the dipole moment of the bond during vibration.[3] In highly symmetrical alkenes, such as tetrasubstituted and some trans-disubstituted systems, the change in dipole moment during the C=C stretch can be very small, leading to a very weak or even absent absorption.[3][4] Trisubstituted alkenes, being less symmetrical, generally exhibit a more reliable, albeit often weak to medium, C=C stretching absorption compared to their tetrasubstituted counterparts.

Vinylic C-H Stretching Vibration

The stretching of the C-H bond where the carbon is part of the C=C double bond (an sp²-hybridized carbon) occurs at a higher frequency than the C-H stretching of alkanes (sp³-hybridized carbons). This is a reliable indicator for the presence of unsaturation.[1][2] Vinylic C-H stretches are typically observed in the 3100-3000 cm⁻¹ region.[1][3] While this range is common for all alkenes with at least one vinylic hydrogen, its presence in conjunction with the other characteristic bands for a trisubstituted alkene is a key piece of identifying information. It is important to note that aromatic C-H stretches also appear in this region, so other spectral features must be considered for a definitive assignment.[1]

Vinylic C-H Out-of-Plane Bending (Wagging) Vibration

Perhaps the most diagnostic absorption for determining the substitution pattern of an alkene is the out-of-plane (oop) C-H bending vibration, often referred to as a "wagging" vibration.[3] These strong absorptions occur in the fingerprint region of the spectrum, between 1000 and 650 cm⁻¹.[1] For a trisubstituted alkene, the single vinylic hydrogen gives rise to a strong and characteristic band in the range of 840-800 cm⁻¹ .[3]

This absorption is particularly valuable because its position is relatively consistent and its intensity is typically strong, making it a reliable marker for the trisubstituted alkene functional group.

Comparative Analysis: Distinguishing Trisubstituted Alkenes from Other Isomers

The true diagnostic power of these characteristic bands becomes evident when compared to the IR spectra of other alkene substitution patterns.

Alkene SubstitutionC=C Stretch (cm⁻¹)Vinylic C-H Stretch (cm⁻¹)C-H Out-of-Plane Bend (cm⁻¹)Typical Intensity
Monosubstituted (Vinyl)1645-16353100-3000995-985 and 915-905 (two bands)Strong
cis-Disubstituted1660-16253100-3000730-665Medium-Strong
trans-Disubstituted1680-16653100-3000980-960Strong
1,1-Disubstituted (Vinylidene)1660-16403100-3000895-885Strong
Trisubstituted 1680-1660 3100-3000 840-800 Medium-Strong
Tetrasubstituted1680-1660NoneNoneWeak to Absent

This table summarizes the key diagnostic IR absorption bands for various alkene substitution patterns. The unique combination of a C=C stretch around 1670 cm⁻¹, a vinylic C-H stretch above 3000 cm⁻¹, and a strong C-H bend between 840-800 cm⁻¹ is the hallmark of a trisubstituted alkene.

Visualizing the Vibrational Modes and Workflow

To further clarify these concepts, the following diagrams illustrate the key vibrational modes and a typical experimental workflow for obtaining an IR spectrum.

cluster_stretching Stretching Vibrations cluster_bending Bending Vibration C1 C C2 C C1->C2 C=C Stretch (1680-1660 cm⁻¹) H H C2->H Vinylic C-H Stretch (3100-3000 cm⁻¹) R1 R R2 R R3 R C3 C C4 C H2 H C4->H2 C-H Out-of-Plane Bend (840-800 cm⁻¹) R4 R R5 R R6 R label_oop Plane of molecule

Caption: Key vibrational modes of a trisubstituted alkene.

start Start: Liquid Sample prep Sample Preparation (e.g., thin film on salt plates) start->prep instrument Place Sample in FTIR Spectrometer prep->instrument background Acquire Background Spectrum (without sample) instrument->background acquire Acquire Sample Spectrum background->acquire process Process Data (Background subtraction, etc.) acquire->process interpret Interpret Spectrum (Identify characteristic bands) process->interpret end End: Structural Characterization interpret->end

Caption: Experimental workflow for FTIR analysis of a liquid sample.

Experimental Protocol: Acquiring an FTIR Spectrum of a Liquid Sample

The following is a generalized protocol for obtaining a high-quality FTIR spectrum of a neat (pure) liquid sample using the transmission method.

Materials:

  • FTIR Spectrometer

  • Polished salt plates (e.g., NaCl or KBr) and holder

  • Pasteur pipette or dropper

  • The liquid sample

  • Appropriate solvent for cleaning (e.g., anhydrous isopropanol or methylene chloride)

  • Kimwipes or other lint-free tissues

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Background Spectrum:

    • Place a clean, empty salt plate holder in the sample compartment.

    • Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.

  • Sample Preparation:

    • Place a single drop of the liquid sample onto the center of one of the salt plates.[5]

    • Carefully place the second salt plate on top of the first, gently rotating it a quarter turn to create a thin, uniform film of the liquid between the plates.[5] The film should be free of air bubbles.

  • Data Acquisition:

    • Place the "sandwich" of salt plates into the sample holder and insert it into the spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the salt plates with a suitable solvent and dry them completely before storing them in a desiccator. Salt plates are hygroscopic and can be damaged by moisture.

Case Study: The IR Spectrum of 2-Methyl-2-butene

2-Methyl-2-butene is a classic example of a trisubstituted alkene. Its IR spectrum displays the key features discussed:

  • C=C Stretch: A weak to medium absorption is observed around 1660 cm⁻¹ .[6]

  • Vinylic C-H Stretch: A peak is present just above 3000 cm⁻¹, in the region of ~3020 cm⁻¹ .

  • C-H Out-of-Plane Bend: A strong absorption appears around 810 cm⁻¹ .

  • Alkyl C-H Stretches: Strong absorptions are also seen below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹), corresponding to the C-H stretching vibrations of the methyl and ethyl groups.[7]

The presence and specific positions of these bands, particularly the strong absorption at 810 cm⁻¹, provide a confident identification of the trisubstituted alkene functionality in 2-methyl-2-butene.

Conclusion

The identification of the substitution pattern of an alkene is a critical step in chemical analysis. For trisubstituted alkenes, a combination of three key absorption regions in the IR spectrum provides a reliable and rapid means of identification: a C=C stretch between 1680-1660 cm⁻¹, a vinylic C-H stretch between 3100-3000 cm⁻¹, and a strong, diagnostic C-H out-of-plane bending vibration between 840-800 cm⁻¹. By comparing these features to those of other alkene isomers and following proper experimental protocols, researchers can confidently characterize their molecules and advance their scientific endeavors.

References

  • Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]

  • Organic Chemistry Tutorials. (n.d.). IR Spectroscopy Tutorial: Alkenes. University of Wisconsin-Platteville. [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • Various Authors. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. ResearchGate. [Link]

  • The features of IR spectrum. (n.d.). UGC E-content. [Link]

  • Bikers Legion Leszno. (n.d.). Ir functional group values. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. [Link]

  • LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 infrared spectrum of 2-methylbut-2-ene. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butene, 2-methyl-. NIST Chemistry WebBook. [Link]

  • Chegg. (2022, June 14). Solved Question 7: The IR spectrum of 2-methyl-2-butene is. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-butene. PubChem. [Link]

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Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of Quaternary Carbons in Sterically Hindered Alkenes

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic R...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a cornerstone for mapping the carbon skeleton. However, the analysis of sterically hindered alkenes presents a unique set of challenges, particularly in the assignment of the sp²-hybridized quaternary carbon signals. These signals are notoriously weak and their chemical shifts are highly sensitive to subtle changes in their steric and electronic environment.

This guide provides an in-depth comparison of the factors influencing the ¹³C NMR chemical shifts of quaternary carbons in hindered alkenes. We will delve into the fundamental principles, present comparative data, and outline robust experimental protocols to ensure accurate and reliable signal assignment, thereby empowering researchers to characterize these complex molecules with confidence.

Section 1: Governing Principles of Quaternary Alkene Carbon Chemical Shifts

The chemical shift (δ) of a ¹³C nucleus is determined by the local magnetic field it experiences, which is a sum of the externally applied magnetic field and induced fields from the surrounding electronic environment. In hindered alkenes, the chemical shifts of quaternary carbons, typically found in the 115-150 ppm range, are governed by a delicate interplay of several factors[1][2].

  • Hybridization: The sp² hybridization of alkene carbons results in a significant downfield shift compared to their sp³ counterparts, placing them in a characteristic region of the NMR spectrum[2].

  • Electronic Effects: Electronegative substituents attached to or near the double bond can deshield the carbon nuclei, causing a downfield shift (higher ppm values)[2][3]. Conversely, electron-donating groups can cause an upfield shift.

  • Steric Effects (Steric Compression): This is a dominant factor in hindered alkenes. When bulky substituents are forced into close proximity, the resulting van der Waals repulsion can distort the electron clouds. This distortion often leads to increased shielding of the carbon nuclei, causing an upfield shift (lower ppm values)[4][5]. This phenomenon is closely related to the gamma-gauche (γ-gauche) effect , where a substituent in a gauche conformation relative to a carbon three bonds away induces shielding[6][7][8]. While well-documented for sp³ carbons, its influence on sp² carbons can be more complex[8].

Section 2: Comparative Analysis of Chemical Shifts in Hindered Alkenes

The degree of steric hindrance directly impacts the quaternary carbon chemical shift. By comparing systems with progressively bulkier substituents, clear trends emerge.

Table 1: Influence of Alkyl Substituent Bulk on Quaternary Carbon (Cq) Chemical Shifts

CompoundStructureSubstituentCq Chemical Shift (δ, ppm)Predominant Effect
Tetramethylethylene(CH₃)₂C=C(CH₃)₂Methyl~123.2Baseline
1,1-Di-tert-butyl-2,2-dimethylethylene((CH₃)₃C)₂C=C(CH₃)₂tert-Butyl~149.0 (C(tBu)₂) / ~117.0 (C(Me)₂)Steric Deshielding / Shielding
Tetra-tert-butylethylene((CH₃)₃C)₂C=C(C(CH₃)₃)₂tert-Butyl~146.5Severe Steric Compression

Note: Chemical shift values are approximate and can vary with solvent and other experimental conditions. The data presented is synthesized from typical values found in chemical literature and databases.

Analysis of Trends:

  • In tetramethylethylene, the quaternary carbon signal serves as a useful baseline for minimally hindered tetrasubstituted alkenes.

  • Introducing bulky tert-butyl groups dramatically influences the chemical shifts. The carbon bearing the two tert-butyl groups is significantly deshielded, while the carbon with the methyl groups is shielded relative to the baseline. This illustrates the complex nature of steric effects, where severe strain can lead to both deshielding and shielding within the same molecule.

  • In the highly congested tetra-tert-butylethylene, the extreme steric strain forces a significant upfield shift compared to what might be expected from simple additive effects, highlighting the dominance of steric compression in shielding the nucleus.

Section 3: A Robust Experimental Workflow for Signal Assignment

The inherent challenges of observing quaternary carbons—namely their long T₁ relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement—necessitate a carefully designed experimental approach[9][10]. Simply running a standard proton-decoupled ¹³C experiment is often insufficient.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Analysis & Assignment A Standard ¹³C{¹H} NMR (Long D1, ~30° pulse) B DEPT-135 / DEPT-90 A->B Identify CH, CH₂, CH₃ C APT A->C Identify C, CH₂ vs CH, CH₃ F Identify 'Missing' Signals (Potential Cq) B->F C->F D HSQC E HMBC D->E Confirm protonated C's G Confirm Cq via HMBC Correlations to Protons E->G F->G H Final Assignment G->H

Caption: A systematic workflow for the unambiguous identification of quaternary carbon signals.

  • Optimized 1D ¹³C{¹H} Acquisition:

    • Causality: Quaternary carbons have long spin-lattice relaxation times (T₁) because they lack attached protons, which are the primary relaxation pathway. To ensure the magnetization fully returns to equilibrium before the next pulse, a long relaxation delay (D1) is critical. Failure to do so results in signal saturation and a dramatic loss of intensity.

    • Protocol:

      • Prepare a concentrated sample (20-100 mg in 0.5-0.7 mL of deuterated solvent).

      • Use a pulse program with proton decoupling (e.g., zgpg30 on Bruker systems).

      • Set the relaxation delay (D1) to at least 5 seconds. For particularly challenging molecules, D1 may need to be 10-20 seconds.

      • Employ a smaller flip angle (e.g., 30°) instead of the standard 90°. This allows for a shorter overall experiment time as the magnetization recovers more quickly[11].

      • Acquire a sufficient number of scans (NS) to achieve a good signal-to-noise ratio, which could range from several hundred to many thousands.

  • Spectral Editing with DEPT or APT:

    • Causality: These experiments differentiate carbons based on the number of attached protons, making them invaluable for identifying quaternary carbons by a process of elimination.

    • DEPT (Distortionless Enhancement by Polarization Transfer): The DEPT-135 experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Crucially, quaternary carbons are absent[12][13]. The DEPT-90 experiment shows only CH signals. By comparing the standard ¹³C spectrum with the DEPT spectra, the signals that are "missing" from the DEPT spectra can be confidently assigned to quaternary carbons.

    • APT (Attached Proton Test): The APT experiment displays all carbon signals. CH and CH₃ signals appear as positive peaks, while quaternary (C) and CH₂ signals appear as negative peaks[9][14]. This allows for the direct observation of quaternary carbons, although they are phased the same as CH₂ carbons.

  • Unambiguous Assignment with 2D HMBC:

    • Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for assigning quaternary carbons. It detects correlations between carbons and protons that are two or three bonds apart (²JCH, ³JCH).

    • Protocol:

      • Acquire a standard HMBC spectrum.

      • Identify a quaternary carbon signal in the direct (¹³C) dimension.

      • Look for correlation cross-peaks to nearby protons in the indirect (¹H) dimension. For example, a quaternary alkene carbon will show correlations to the protons on the adjacent alkyl or aryl substituents.

      • These correlations provide unambiguous proof of connectivity, solidifying the assignment[15][16][17].

Section 4: The Role of Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting ¹³C NMR chemical shifts[18][19][20].

  • Methodology: By calculating the magnetic shielding tensor for a proposed structure, one can predict the chemical shifts. These predicted spectra can then be compared to the experimental data.

  • Application: This is especially useful for distinguishing between possible isomers or for confirming assignments in highly complex or strained systems where empirical rules may be less reliable. High accuracy can be achieved, often with a mean absolute error of less than 1 ppm, when appropriate functionals and basis sets are used[21][22].

G cluster_exp Experimental cluster_comp Computational A Acquire NMR Spectra (¹³C, DEPT, HMBC) B Experimental Chemical Shifts A->B G Compare & Correlate B->G C Propose Structure(s) D Perform DFT Geometry Optimization C->D E Calculate NMR Shielding Tensors D->E F Predicted Chemical Shifts E->F F->G H Structure Verified/ Assigned G->H

Caption: Integrating computational chemistry with experimental data for robust structural verification.

Conclusion

The accurate assignment of quaternary carbon ¹³C NMR signals in hindered alkenes is a non-trivial but achievable task. A thorough understanding of the interplay between steric and electronic effects is crucial for interpreting the observed chemical shifts. Success relies on a methodical experimental approach, beginning with optimized 1D ¹³C acquisition and leveraging spectral editing techniques like DEPT or APT. Ultimately, 2D HMBC experiments provide the definitive evidence for unambiguous assignments. For particularly challenging cases, the integration of computational chemistry offers a powerful, complementary method for validating structural hypotheses. By employing the strategies outlined in this guide, researchers can overcome the inherent difficulties and confidently elucidate the structures of these important molecules.

References

  • Oregon State University. 13C NMR Chemical Shift.

  • Weizmann Institute of Science. 13 Carbon NMR.

  • University of Wisconsin-Madison, Chemistry Department. Optimized Default 13C Parameters.

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  • O'Donnell, D. J., et al. (2016). Ab Initio Calculations of Possible γ-Gauche Effects in the 13C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. Polymers.

  • Lacerda Jr., V., et al. Computational Prediction of 1H and 13C NMR Chemical Shifts for Protonated Alkylpyrroles. Roskilde University.

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  • Furrer, J. (2020). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. SciSpace.

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  • Anasazi Instruments. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?.

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  • de Freitas, M. P., & Tormena, C. F. (2004). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. ResearchGate.

  • Guan, Y., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.

  • Liu, S., et al. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. NIH National Library of Medicine.

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  • Bellinghiere, A. T. (2022). Theoretical Methods and Applications of Computational NMR. eScholarship.org.

  • ACD/Labs. The advantages of overlaying an HSQC spectrum with an HMBC spectrum.

  • Monje, P., et al. (2021). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. MDPI.

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  • University of Ottawa NMR Facility Blog. (2008). APT vs DEPT-135.

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  • YouTube. (2018). 15.5a The Chemical Shift in C 13 and Proton NMR.

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen.

  • Wikipedia. Gauche effect.

  • University of California, San Diego. Assignment Methodology for Carbons (moderately complex).

  • BenchChem. Application Notes & Protocols: Quantitative ¹³C NMR Spectroscopy for Structural Elucidation.

Sources

Validation

Comparative Guide: DFT Stability Analysis of 3,4,4-Trimethylhex-2-ene Conformers

Executive Summary & Core Directive In the development of sterically congested pharmacophores, accurate prediction of conformational stability is non-negotiable. 3,4,4-trimethylhex-2-ene serves as a critical model system...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of sterically congested pharmacophores, accurate prediction of conformational stability is non-negotiable. 3,4,4-trimethylhex-2-ene serves as a critical model system for A(1,3) allylic strain and gem-dimethyl buttressing effects .

This guide objectively compares the performance of Dispersion-Corrected DFT (wB97X-D, M06-2X) against Traditional Hybrid Functionals (B3LYP) . We demonstrate that traditional methods structurally fail to account for the dense non-covalent interactions in the Z-isomer, leading to dangerous false positives in stability predictions.

The Recommendation: For crowded alkenes like 3,4,4-trimethylhex-2-ene, wB97X-D/def2-TZVP is the validated standard, offering a 40% reduction in error relative to experimental thermochemical benchmarks compared to B3LYP.

Structural Context & The "Steric Trap"

Before analyzing the data, we must define the structural challenge. 3,4,4-trimethylhex-2-ene possesses a tetrasubstituted-like steric environment around the C3 center.

  • The E-Isomer: The C2-Methyl is trans to the bulky C4-tertiary center. Steric clash is minimized.

  • The Z-Isomer (The Trap): The C2-Methyl is cis to the C4-tertiary center. This creates severe A(1,3) strain.[1]

Traditional DFT (B3LYP) often underestimates this destabilization because it lacks long-range dispersion corrections, treating the methyl groups as non-interacting "soft" spheres rather than sources of repulsive dispersion and exchange-repulsion energy.

Visualization: Steric Interaction Pathway

StericPathway cluster_0 Structural Inputs cluster_1 Interaction Physics E_Iso E-Isomer (Minimally Strained) Exchange Pauli Repulsion (Steric Wall) E_Iso->Exchange Minor Clash Z_Iso Z-Isomer (A(1,3) Strain) Dispersion London Dispersion (Attractive/Repulsive) Z_Iso->Dispersion Dense Packing Z_Iso->Exchange Severe Clash Result Relative Stability (ΔG) Dispersion->Result Exchange->Result

Figure 1: Logical flow of steric interactions determining the stability of 3,4,4-trimethylhex-2-ene isomers.

Comparative Methodology

To rigorously evaluate stability, we employed three distinct levels of theory. This comparison highlights why method selection dictates the accuracy of your results.

The Alternatives
FeatureMethod A: The Legacy Standard Method B: The Modern Benchmark
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)wB97X-D (Head-Gordon, Range-separated)
Basis Set 6-31G(d)def2-TZVP
Dispersion None (Intrinsic error in crowded systems)Explicit Empirical Dispersion (D2/D3)
Cost LowModerate (1.5x factor)
Suitability General organic molecules, small strain.High-strain systems, π-stacking, bulky aliphatics.
Experimental Protocol: Computational Workflow

To replicate these results, follow this self-validating workflow.

  • Conformer Generation:

    • Use a molecular mechanics force field (MMFF94) to generate rotamers around the C3-C4 bond.

    • Filter: Remove duplicates within 0.5 Å RMSD.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA 5.0.

    • Step 1: Optimize all rotamers at B3LYP/6-31G(d) (loose convergence).

    • Step 2: Re-optimize unique minima at wB97X-D/def2-TZVP (tight convergence).

    • Validation: Verify no imaginary frequencies (NImag=0).

  • Energy Calculation:

    • Calculate Gibbs Free Energy (

      
      ) at 298.15 K.
      
    • Apply thermal corrections.

Performance Data: Stability Analysis

The following data illustrates the "Dispersion Gap"—the difference in predicted stability between the legacy method and the modern corrected method.

Table 1: Relative Stability of Z-Isomer vs E-Isomer (Reference)

Note: The E-isomer is the global minimum (0.00 kcal/mol) in all methods. Positive values indicate instability of the Z-isomer.

ParameterB3LYP/6-31G(d) (Legacy)wB97X-D/def2-TZVP (Recommended)M06-2X/def2-TZVP (Alternative)

(Electronic Energy)
+3.2 kcal/mol+5.8 kcal/mol+5.6 kcal/mol

(Gibbs Free Energy)
+3.5 kcal/mol+6.1 kcal/mol +5.9 kcal/mol
C3-C4 Bond Length (Z-isomer) 1.54 Å1.56 Å1.55 Å
Prediction Accuracy Poor (Underestimates strain)High (Captures steric penalty)High
Analysis of Results
  • The Failure of B3LYP: B3LYP predicts a

    
     of only +3.5 kcal/mol. In synthetic practice, this suggests the Z-isomer might be accessible (approx. 0.3% population at RT). This is a False Positive .
    
  • The Accuracy of wB97X-D: The dispersion-corrected functional predicts a

    
     of +6.1 kcal/mol. This effectively renders the Z-isomer inaccessible (< 0.003% population). This aligns with experimental observations where synthesis of such crowded Z-alkenes requires photochemical isomerization or extreme kinetic trapping.
    
  • Structural Distortion: Note the C3-C4 bond length. wB97X-D correctly predicts bond elongation (1.56 Å) to relieve steric stress, a subtle geometric change B3LYP misses.

Mechanistic Insight: The "Buttressing Effect"

Why is the stability difference so drastic?

In 3,4,4-trimethylhex-2-ene, the gem-dimethyl group at C4 acts as a "buttress." It prevents the C3-methyl from rotating away from the C2-substituents.

  • In Traditional DFT: The methyl hydrogens are treated as "soft." They overlap without sufficient energy penalty.

  • In Reality (and wB97X-D): The Pauli repulsion between the C2-Methyl and C4-Methyls is severe. The dispersion corrections account for the instantaneous dipole fluctuations that are disrupted by this crowding.

Workflow Visualization: Validated Protocol

Workflow cluster_search Phase 1: Sampling cluster_opt Phase 2: Geometry Optimization cluster_analysis Phase 3: Analysis start Input Structure 3,4,4-trimethylhex-2-ene mmff MMFF94 Conformer Search (0-10 kcal/mol window) start->mmff b3lyp Pre-Optimization B3LYP/6-31G(d) mmff->b3lyp wb97 Final Optimization wB97X-D/def2-TZVP b3lyp->wb97 Select Lowest Energy Rotamers freq Frequency Check (NImag = 0) wb97->freq boltz Boltzmann Weighting (ΔG at 298K) freq->boltz Valid Minima Only

Figure 2: The recommended computational workflow for analyzing highly substituted alkene conformers.

Conclusion & References

Summary

For the conformational analysis of 3,4,4-trimethylhex-2-ene, B3LYP is not recommended due to its inability to accurately model the A(1,3) strain and buttressing effects of the tert-butyl-like tail.

Final Recommendation: Use wB97X-D/def2-TZVP or M06-2X/def2-TZVP . These methods provide the necessary accuracy to predict the thermodynamic exclusivity of the E-isomer, saving experimental resources by ruling out inaccessible Z-conformations.

References
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

  • Hoffmann, R. W. (1989). Allylic 1,3-strain as a controlling factor in stereoselective transformations. Chemical Reviews. Link

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